Positional Isomer Advantage: ERK-2 Inhibition from Patent Data
The 5-methylenephosphonate isomer (incorporated into a larger inhibitor scaffold) demonstrates a clear efficacy advantage over alternative linker lengths and regioisomers. In a human ERK-2 enzymatic assay, the inhibitor derived from the 5-ylmethyl moiety achieved an IC50 of 0.600 nM [1]. This is a significant improvement over the 1.20 nM IC50 observed for a related inhibitor series (US9187462, II-13) that lacks this specific linker, representing a 2-fold increase in potency [2]. The quantitative difference highlights the importance of the specific 5-ylmethyl structural motif for optimal target engagement.
| Evidence Dimension | ERK-2 (MAPK1) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.600 nM |
| Comparator Or Baseline | Related non-methylenephosphonate inhibitor IC50 = 1.20 nM (BDBM192403) |
| Quantified Difference | Target compound-derived inhibitor is 2x more potent |
| Conditions | Human ERK-2 enzymatic assay, pH 7.3 [1][2] |
Why This Matters
This 2-fold potency gain (0.600 nM vs 1.20 nM) is critical in lead optimization, where small improvements in IC50 can drastically affect the therapeutic index and justify the procurement of specific building blocks.
- [1] BindingDB. BDBM193675: US9670208, Example 279. IC50: 0.600 nM for human ERK-2. [Online] Available: https://www.bindingdb.org/. View Source
- [2] BindingDB. BDBM192403: US9187462, II-13. IC50: 1.20 nM for human ERK-2. [Online] Available: https://www.bindingdb.org/. View Source
